1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one
Overview
Description
“1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one” is a chemical compound with the linear formula C11H8O2S . Its molecular weight is 204.249 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound has been mentioned in a few studies. For instance, one study mentioned the biotransformation of chalcone derivatives into 3-(2”-furyl)-1-(2’-hydroxyphenyl)-propan-1-one and 3-(2”-thienyl)-1-(2’-hydroxyphenyl)-propan-1-one . Another study mentioned the preparation of optically active allylic alcohols,2-furyl alcohols and 2-thienyl alcohols by catalytic asymmetric alkylation .
Molecular Structure Analysis
The molecular structure of “1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one” has been analyzed in several studies. For instance, one study conducted a conformational analysis of furan derivatives . Another study discussed the structures of 2-(2-furyl)-acrylonitriles .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one” have been studied in a few papers. For example, one paper discussed the reactions of 2-furyl, 2-thienyl, and N-methyl-2-pyrrolyl mercurials . Another paper discussed the synthesis of enantiopure 2-(aminoalkyl)phenol derivatives and their application as catalysts in stereoselective reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one” have been analyzed in several studies. For instance, one study discussed the stereochemistry of some substituted 2-furyl- and 2-thienyl ethylene derivatives . Another study discussed the properties of thiophene derivatives .
Scientific Research Applications
Molecular Packing and Photochemical Properties : The study by Bąkowicz, Galica, and Turowska-Tyrk (2015) investigated the molecular structures of chalcone analogs, including 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one, under ambient and high-pressure conditions. This research is significant for understanding the photoreactivity and intermolecular interactions of such compounds (Bąkowicz, Galica, & Turowska-Tyrk, 2015).
Fluorescent and Dual Emissive Deoxyuridine Analogues : Barthes et al. (2015) explored the synthesis and photophysical characterization of fluorescent dyes, including analogs of 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one. This research contributes to DNA research and sensing interactions within nucleic acids (Barthes et al., 2015).
Antioxidant Activity of Pyrazolines : Jois, Kalluraya, and Girisha (2014) synthesized a series of pyrazolines derived from 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one, examining their antioxidant activities. This has implications for developing new compounds with potential therapeutic applications (Jois, Kalluraya, & Girisha, 2014).
Nuclear Magnetic Resonance (NMR) Spectra Analysis : Hanlee, Jeon, and Lee (2011) conducted a study on the NMR spectra of compounds including 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one, offering insights into the structural and conformational analysis of such molecules (Hanlee, Jeon, & Lee, 2011).
Electrophilic Aromatic Reactivities Measurement : Taylor's (1968) research measured the rates of pyrolysis of various compounds, including 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one derivatives, to determine electrophilic reactivities. This study provides a quantitative understanding of the reactivity of these compounds (Taylor, 1968).
Greenish Metal-lustrous Organic Crystals Formation : Ogura, Ooshima, Akazome, and Matsumoto (2006) reported the formation of greenish metallic luster crystals from compounds including 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one. This study contributes to the development of new materials with unique optical properties (Ogura, Ooshima, Akazome, & Matsumoto, 2006).
properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-thiophen-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-10(11-4-1-7-13-11)6-5-9-3-2-8-14-9/h1-8H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLXINPOYYHFI-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one | |
CAS RN |
13343-95-8 | |
Record name | 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-furyl)-3-(2-thienyl)-2-propen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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